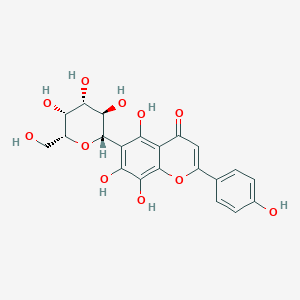

Isoscutellarein 6-galactoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Isoscutellarein 6-galactoside, also known as this compound, is a useful research compound. Its molecular formula is C21H20O11 and its molecular weight is 448.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Scientific Research Applications

1. Antioxidant Activity

Research indicates that isoscutellarein 6-galactoside possesses significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial for potential applications in preventing chronic diseases linked to oxidative damage, such as cancer and cardiovascular diseases .

2. Anti-inflammatory Effects

This compound has been shown to inhibit pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory conditions. Studies reveal that it can reduce inflammation in models of rheumatoid arthritis and inflammatory bowel disease . Its mechanism involves the modulation of signaling pathways associated with inflammation.

3. Anticancer Potential

The compound has demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The anticancer activity is believed to stem from its ability to induce apoptosis (programmed cell death) and inhibit cell proliferation . In one study, it was found that this compound significantly reduced the viability of MDA-MB-231 (breast cancer) cells at micromolar concentrations.

Table 1: Biological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Anti-inflammatory | Inhibition of cytokines | |

| Anticancer | Induction of apoptosis | |

| Cytotoxicity | Reduced viability in cancer cells |

Case Studies

Case Study 1: Anti-inflammatory Effects in Rheumatoid Arthritis

In a controlled study involving animal models of rheumatoid arthritis, administration of this compound resulted in a significant reduction of inflammatory markers such as TNF-α and IL-6. The treated group showed improved mobility and reduced swelling compared to the control group .

Case Study 2: Anticancer Activity Against Colon Cancer

A recent study evaluated the effects of this compound on HCT-116 colon cancer cells. The results indicated that the compound inhibited cell growth by inducing apoptosis through a mitochondrial pathway. The IC50 value was determined to be approximately 15 µM, demonstrating its potency as an anticancer agent .

Analyse Des Réactions Chimiques

General Information

-

IUPAC Name: 5,7,8-trihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one

Antioxidant Reactions

Isoscutellarein glycoside exhibits antioxidant activity . Flavonols such as this compound can trap free radicals, which involves a chain reaction with propagation and termination steps .

-

The 3-O-galactosylation process can affect the radical adduct formation (RAF) pathways .

-

Isoscutellarein and its derivatives can undergo electron transfer (ET) to trap radicals during the propagation step .

-

The presence of the galactose group may influence the antioxidant activity compared to its aglycone form .

Anti-Influenza Virus Activity

Isoscutellarein displays in vivo anti-influenza virus activity . It can significantly inhibit lung virus proliferation when administered intranasally or orally to mice . Isoscutellarein inhibits the replication of the influenza virus .

Glycosylation and Glucuronidation

Flavonoids can undergo glycosylation and glucuronidation, which are important for their metabolism and biological activity .

-

Specific UGTs (UDP-glucuronosyltransferases) can use flavonoids, including scutellarein, as substrates .

-

The position and type of sugar moiety can influence the substrate specificity of UGTs .

O-galactosylation, is important in plant cells .

Chemical Interactions

Isoscutellarein can interact with other compounds, such as DPPH (α,α-diphenyl-β-picrylhydrazyl radical), resulting in the formation of adducts and dimers .

| Reactant 1 | Reactant 2 | Product(s) |

|---|---|---|

| Isoscutellarein-galactoside | DPPH | Isoscutellarein-galactoside–DPPH adduct |

| Isoscutellarein-galactoside | Isoscutellarein-galactoside dimer | |

| Myricetin-3-O-galactoside | DPPH | Myricetin-3-O-galactoside–DPPH adduct (m/z 873.1573), M3OGa–M3OGa dimer |

| Myricetin | DPPH | Myricetin–DPPH adduct |

Other Reactions and Modifications

Isoscutellarein can undergo methylation. For example, Isoscutellarein can be modified to Scutellarein 6,7,4'-trimethyl ether 5-(6'''-acetylglucosyl)(1->3)-galactoside .

Propriétés

Numéro CAS |

82014-23-1 |

|---|---|

Formule moléculaire |

C21H20O11 |

Poids moléculaire |

448.4 g/mol |

Nom IUPAC |

5,7,8-trihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one |

InChI |

InChI=1S/C21H20O11/c22-6-11-14(25)17(28)19(30)21(32-11)13-15(26)12-9(24)5-10(7-1-3-8(23)4-2-7)31-20(12)18(29)16(13)27/h1-5,11,14,17,19,21-23,25-30H,6H2/t11-,14+,17+,19-,21+/m1/s1 |

Clé InChI |

RKEQWDAUYLDNEU-JVJUFRIASA-N |

SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C(=C3O2)O)O)C4C(C(C(C(O4)CO)O)O)O)O)O |

SMILES isomérique |

C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C(=C3O2)O)O)[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O |

SMILES canonique |

C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C(=C3O2)O)O)C4C(C(C(C(O4)CO)O)O)O)O)O |

Synonymes |

6-C-galactopyranosyl-iso-scutellarein 6-C-galactopyranosylisoscutellarein isoscutellarein 6-galactoside |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.